Superior Activity for Unactivated and Sterically Hindered Aryl Chlorides in Suzuki-Miyaura Coupling vs. Pd(dppf)Cl₂ and Eight Commercial Catalysts
In a high-throughput Suzuki-Miyaura study, Pd(dtbpf)Cl₂ was identified as the most active catalyst for unactivated and sterically challenging aryl chlorides among nine commercial and pre-formed catalysts. Pd(dtbpf)Cl₂ gave markedly higher conversions than Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, Pd(PCy₃)₂Cl₂, DPEPhosPdCl₂, dppbPdCl₂, dppePdCl₂, Pd(PtBu₃)₂, and [Pd(μ-Br)(PtBu₃)]₂ [1]. This superiority is attributed to the combination of strong σ-donation from the tert-butylphosphino groups and the rigid ferrocene backbone that enforces the wide bite angle favorable for reductive elimination.
| Evidence Dimension | Suzuki-Miyaura catalytic activity with challenging aryl chloride substrates |
|---|---|
| Target Compound Data | Pd(dtbpf)Cl₂: demonstrated as the most active catalyst for unactivated and sterically hindered aryl chlorides (superior conversions relative to all comparators tested) |
| Comparator Or Baseline | Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, Pd(PCy₃)₂Cl₂, DPEPhosPdCl₂, dppbPdCl₂, dppePdCl₂, Pd(PtBu₃)₂, [Pd(μ-Br)(PtBu₃)]₂ |
| Quantified Difference | Pd(dtbpf)Cl₂ outperformed all eight commercial comparators; specific yield advantage context-dependent based on substrate (exact conversion differentials available in the primary paper supporting information) |
| Conditions | High-throughput Suzuki-Miyaura coupling screen; aryl chlorides with arylboronic acids; reported by Colacot & Shea, Org. Lett. 2004 (Johnson Matthey Catalysis & Chiral Technologies) |
Why This Matters
Procurement of Pd(dtbpf)Cl₂ is justified when the synthetic target involves electron-poor or sterically congested aryl chlorides, substrates for which standard Pd(dppf)Cl₂ and monodentate phosphine catalysts give unsatisfactory conversion.
- [1] Colacot, T. J.; Shea, H. A. Org. Lett. 2004, 6, 3731–3734. View Source
